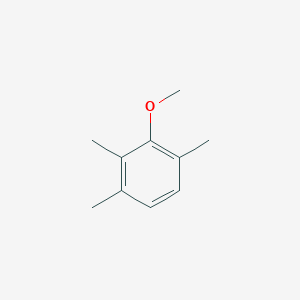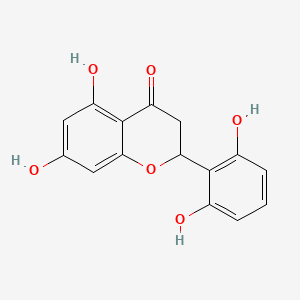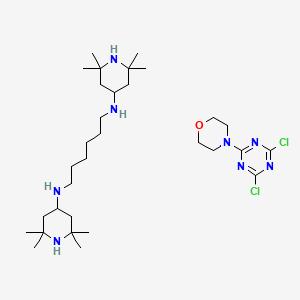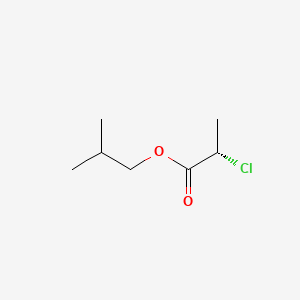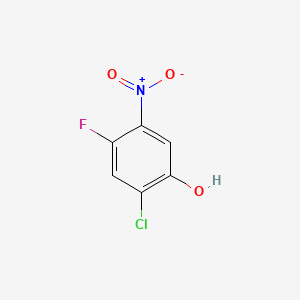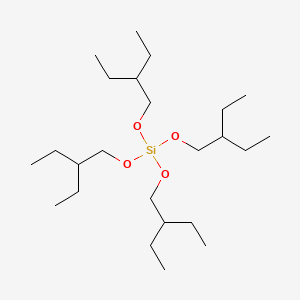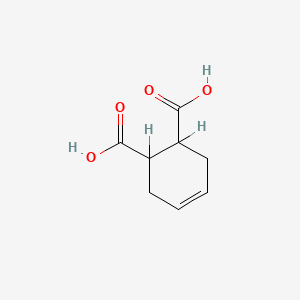
6-Methylnaphthalene-1-carboxylic acid
Overview
Description
6-Methylnaphthalene-1-carboxylic acid is an organic compound with the chemical formula C₁₂H₁₀O₂. It is a derivative of naphthalene, featuring a carboxylic acid group at the first position and a methyl group at the sixth position on the naphthalene ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylnaphthalene-1-carboxylic acid can be synthesized through several methods:
Oxidation of 6-Methylnaphthalene: This method involves the oxidation of 6-methylnaphthalene using oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions. The reaction typically occurs at elevated temperatures to ensure complete oxidation of the methyl group to a carboxylic acid group.
Grignard Reaction: Another method involves the reaction of 6-methyl-1-bromonaphthalene with magnesium in the presence of dry ether to form the Grignard reagent. This intermediate is then treated with carbon dioxide (CO₂) followed by acid hydrolysis to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the oxidation of 6-methylnaphthalene using catalytic processes. Catalysts such as cobalt or manganese salts are used to facilitate the oxidation reaction, which is carried out in large reactors under controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Methylnaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form 6-methylnaphthalene-1,4-dicarboxylic acid using strong oxidizing agents.
Reduction: Reduction of the carboxylic acid group can yield 6-methylnaphthalene-1-methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and catalytic oxidation using cobalt or manganese salts.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid).
Major Products
Oxidation: 6-Methylnaphthalene-1,4-dicarboxylic acid.
Reduction: 6-Methylnaphthalene-1-methanol.
Substitution: Various substituted naphthalene derivatives depending on the substituent introduced.
Scientific Research Applications
6-Methylnaphthalene-1-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functional materials, such as organic semiconductors and dyes.
Biological Studies: It is employed in the study of metabolic pathways and enzyme reactions involving aromatic carboxylic acids.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 6-methylnaphthalene-1-carboxylic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes involved in the metabolism of aromatic compounds.
Receptor Binding: It may bind to specific receptors in biological systems, influencing cellular signaling pathways.
Chemical Reactivity: The carboxylic acid group can participate in nucleophilic acyl substitution reactions, forming amides, esters, and other derivatives.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1-carboxylic acid: Lacks the methyl group at the sixth position, resulting in different chemical properties and reactivity.
6-Methylnaphthalene: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1-Naphthoic acid: Similar structure but without the methyl group, leading to different physical and chemical properties.
Uniqueness
6-Methylnaphthalene-1-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the naphthalene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and industrial processes.
Properties
IUPAC Name |
6-methylnaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-8-5-6-10-9(7-8)3-2-4-11(10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEFVJGDGBHWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80281198 | |
| Record name | 6-methylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6315-19-1 | |
| Record name | 6315-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20715 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-methylnaphthalene-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80281198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


